Home > Products > Screening Compounds P143790 > N-Ethyl-N'-nitro-N-nitrosoguanidine
N-Ethyl-N'-nitro-N-nitrosoguanidine -

N-Ethyl-N'-nitro-N-nitrosoguanidine

Catalog Number: EVT-8902308
CAS Number:
Molecular Formula: C3H7N5O3
Molecular Weight: 161.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-ethyl-N'-nitro-N-nitrosoguanidine is an alkyl nitrosoguanidine with carcinogenic properties. Used to induce cancer in experimental animal models, N-ethyl-N'-nitro-N-nitrosoguanidine ethylates DNA, resulting in single- and double-stranded DNA breaks and the inhibition of DNA replication. (NCI04)
Overview

N-Ethyl-N'-nitro-N-nitrosoguanidine is a chemical compound classified as a nitrosamine. It is widely recognized for its mutagenic properties and its role in various scientific research applications, particularly in genetics and cancer studies. The compound is known to induce mutations in DNA, making it a valuable tool for studying genetic mechanisms and the effects of carcinogens.

Source

N-Ethyl-N'-nitro-N-nitrosoguanidine is synthesized from nitroguanidine through specific chemical reactions. Its structure and properties have been extensively studied, leading to its application in mutagenesis and carcinogenesis research.

Classification
  • Chemical Class: Nitrosamines
  • CAS Number: 63885-23-4
  • Molecular Formula: C5_5H8_8N4_4O3_3
Synthesis Analysis

Methods

N-Ethyl-N'-nitro-N-nitrosoguanidine can be synthesized through several methods, primarily involving the reaction of nitroguanidine with ethylating agents. The synthesis typically involves the following steps:

  1. Formation of Nitroguanidine: Nitroguanidine serves as the starting material.
  2. Ethylation Process: The nitroguanidine undergoes ethylation using ethylating agents under controlled conditions to yield N-ethyl-N'-nitro-N-nitrosoguanidine.

Technical Details

The synthesis often requires careful control of temperature and pH to ensure high yields and purity. Reaction conditions may include:

  • Temperature: Typically maintained at room temperature or slightly elevated.
  • Solvents: Aqueous solutions or organic solvents may be used to facilitate the reaction.
Molecular Structure Analysis

Structure

N-Ethyl-N'-nitro-N-nitrosoguanidine has a complex molecular structure characterized by:

  • A nitro group (-NO2_2)
  • A nitrosoguanidine backbone
  • An ethyl group attached to the nitrogen atom
Chemical Reactions Analysis

Reactions

N-Ethyl-N'-nitro-N-nitrosoguanidine participates in various chemical reactions, particularly those involving nucleophilic substitution and alkylation processes. Notably, it acts as an alkylating agent, modifying DNA by transferring ethyl groups to nucleophilic sites within nucleotides.

Technical Details

The reactivity of N-Ethyl-N'-nitro-N-nitrosoguanidine is influenced by:

  • The presence of nucleophiles (e.g., DNA bases)
  • Reaction conditions (pH, temperature)
  • Concentration of the compound
Mechanism of Action

Process

The mechanism by which N-Ethyl-N'-nitro-N-nitrosoguanidine induces mutations involves:

  1. Alkylation of DNA: The compound transfers an ethyl group to nucleophilic sites on DNA bases, primarily adenine and guanine.
  2. Formation of Mispaired Bases: This modification can lead to incorrect base pairing during DNA replication, resulting in mutations.

Data

Studies have shown that N-Ethyl-N'-nitro-N-nitrosoguanidine preferentially causes transitions (e.g., GC to AT) rather than transversions, influencing the mutational spectrum observed in treated organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark, cool conditions.
  • Reactivity: Highly reactive with nucleophiles; can form various derivatives through alkylation reactions.

Relevant data indicate that N-Ethyl-N'-nitro-N-nitrosoguanidine exhibits significant mutagenic activity at low concentrations .

Applications

N-Ethyl-N'-nitro-N-nitrosoguanidine has several scientific applications, including:

  • Mutagenesis Studies: Used extensively in genetic research to induce mutations for studying gene function and regulation.
  • Cancer Research: Investigated for its role in understanding carcinogenic processes and mechanisms of tumorigenesis.
  • Pharmacological Studies: Employed in evaluating potential therapeutic agents' effectiveness against chemically induced mutations.
Mutagenic Mechanisms of N-Ethyl-N'-nitro-N-nitrosoguanidine

Alkylation-Induced DNA Damage Pathways

N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) functions as a potent direct-acting alkylating agent, inducing DNA damage through covalent modification of nucleophilic sites on DNA bases. Its reactivity stems from spontaneous decomposition to yield ethyl diazonium ions, which transfer ethyl groups (-CH₂-CH₃) to nucleic acids. ENNG predominantly targets the O⁶-position of guanine (70-80% of total adducts), forming O⁶-ethylguanine (O⁶-EtG). This lesion is intrinsically mutagenic due to its ability to mispair with thymine during DNA replication, ultimately leading to G:C→A:T transition mutations. Secondary alkylation sites include N7-guanine (15-20%) and N3-adenine (5-10%), though these are less mutagenically consequential due to efficient base excision repair (BER) pathways [1] [8].

O⁶-EtG adducts evade detection by base excision repair machinery. Their repair relies exclusively on the direct action of O⁶-alkylguanine-DNA alkyltransferase (MGMT/AGT), which stoichiometrically transfers the ethyl group to a cysteine residue in its active site, irreversibly inactivating the enzyme. Cellular sensitivity to ENNG is inversely correlated with MGMT expression levels. When repair capacity is saturated or absent, persistent O⁶-EtG adducts induce replication fork stalling and provoke error-prone translesion synthesis (TLS) by specialized low-fidelity DNA polymerases (e.g., DNA polymerase η in eukaryotes) [1] [7] [8].

Table 1: Primary DNA Adducts Induced by N-Ethyl-N'-nitro-N-nitrosoguanidine

Adduct TypeFormation Frequency (%)Repair PathwayMutagenic Consequence
O⁶-Ethylguanine70-80%Direct repair (MGMT)G:C→A:T transitions
N7-Ethylguanine15-20%Base excision repair (BER)Primarily cytotoxic
N3-Ethyladenine5-10%Base excision repair (BER)Cytotoxic/mutagenic if unrepaired
O⁴-Ethylthymine<2%Direct repair (MGMT)A:T→G:C transitions

Sequence-Specific Mutational Signatures in Prokaryotic Models

ENNG exhibits pronounced sequence-context dependency in mutagenesis. Analysis of mutations in the Escherichia coli gpt gene revealed that 73.3% (22/30) of ENNG-induced mutations were G:C→A:T transitions, with 68% occurring specifically at the second guanine within 5'-GG(A/T)-3' trinucleotide motifs. This preference mirrors alkylation patterns of structurally related agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and ethylnitrosourea (ENU), indicating a conserved mechanism. The 5'-flanking purine (R = A/G) significantly enhances alkylation susceptibility compared to pyrimidine-flanked sites (Y = C/T). Furthermore, a strong strand bias exists: >90% of G→A transitions occur on the transcribed (antisense) strand, suggesting transcription-coupled repair modulation or replication timing effects influence mutation fixation [3] [5] [10].

Notably, AT-targeted mutations constitute a minor component (26.6% in ENNG; 4/30 mutations), comprising A:T→G:C transitions (13.3%), A:T→T:A transversions (10%), and rare A:T→C:G transversions (3.3%). Among A:T→G:C transitions, 100% occur at the thymine within 5'-NTC-3' sequences, implicating O⁴-ethylthymine as the causative lesion. This sequence constraint likely reflects steric or electronic factors influencing adduct stability or repair efficiency. Crucially, repair-deficient bacterial strains (e.g., ada⁻ or ogt⁻) show elevated mutation frequencies without altering the fundamental sequence preferences, confirming that the initial damage distribution—not repair bias—dictates the mutational spectrum [5] [10].

Table 2: Sequence Context of ENNG-Induced Mutations in E. coli

Mutation TypeFrequency (%)Preferred Sequence ContextStrand BiasPutative Lesion
G:C→A:T73.3%5'-R-GG(A/T)-3'Antisense strandO⁶-Ethylguanine
A:T→G:C13.3%5'-NTC-3' (T* = mutation site)None observedO⁴-Ethylthymine
A:T→T:A10.0%VariableNot reportedN3-Ethyladenine?
A:T→C:G3.3%VariableNot reportedUndetermined

Comparative Genotoxicity with Structurally Analogous Nitrosoguanidines

ENNG shares core reactivity with its methylating counterpart N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), but key structural differences dictate distinct genotoxic profiles:

  • Alkyl Group Size & Adduct Ratios: ENNG's ethyl group generates bulkier O⁶-EtG adducts compared to MNNG's O⁶-methylguanine (O⁶-MeG). While both agents predominantly form O⁶-alkylguanine, MNNG produces higher relative yields of N7-methylguanine (∼70-80% of total methyl adducts vs. O⁶-MeG at ∼8%). ENNG generates proportionally more O⁶-EtG (70-80%) due to the increased steric hindrance of the ethyl group limiting nucleophilic attack at nitrogen atoms [8] [9].
  • Repair Kinetics & Biological Thresholds: O⁶-EtG is repaired by MGMT ∼2-4 fold slower than O⁶-MeG in mammalian cells. This kinetic difference contributes to observed differences in "biological thresholds" – dose ranges below which DNA repair fully counteracts adducts, preventing mutagenesis. Studies using Salmonella strains with modulated MGMT activity demonstrate clear thresholds for both ENNG and MNNG. However, the threshold dose for detectable ENNG mutagenicity is typically lower than for MNNG in repair-proficient systems, reflecting its slower repair and potentially higher persistence [2] [8].
  • Mutational Spectra: Despite shared preference for G:C→A:T transitions at 5'-RG-3' sites, quantitative differences exist. MNNG induces A:T→G:C transitions more frequently (∼10-15% of mutations) than ENNG (∼4-7%), likely due to higher yields of O⁴-methylthymine relative to O⁴-ethylthymine. Furthermore, MNNG exhibits greater variability in highly mutable "hotspot" positions within the same gene (lacI), possibly reflecting subtle differences in alkylation site reactivity influenced by the methyl vs. ethyl group [7] [10].

Table 3: Comparative Genotoxicity of Ethylating vs. Methylating Nitrosoguanidines

PropertyN-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)Key Determinant
Dominant LesionO⁶-Ethylguanine (70-80% alkylations)N7-Methylguanine (70-80%), O⁶-Methylguanine (∼8%)Steric hindrance of alkyl group
Major MutationG:C→A:T transitions (>70%)G:C→A:T transitions (∼80%)O⁶-alkylG mispairing
Repair by MGMTSlower kinetics (t½ ∼30-60 min)Faster kinetics (t½ ∼15-20 min)Bulkier ethyl group impedes active site access
Repair Threshold (in vitro)Lower dose threshold for detectable mutagenicityHigher dose threshold for detectable mutagenicitySlower repair allows O⁶-EtG accumulation
AT-targeted MutationsRare A:T→G:C (∼13%), rare A:T→T/AMore frequent A:T→G:C (∼10-15%)Higher O⁴-methylT formation by MNNG

ENNG and hydroxyethylating agents like 1-(2-Hydroxyethyl)-1-nitrosourea (HENU) also differ significantly. HENU induces almost exclusively G:C→A:T transitions (92.5%; 37/40 mutations), with no observed transversions, contrasting with ENNG's broader spectrum. This difference highlights the role of the hydroxyethyl group in altering adduct stability or repair susceptibility compared to the unmodified ethyl group of ENNG [5].

Properties

Product Name

N-Ethyl-N'-nitro-N-nitrosoguanidine

IUPAC Name

1-ethyl-3-nitro-1-nitrosoguanidine

Molecular Formula

C3H7N5O3

Molecular Weight

161.12 g/mol

InChI

InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5)

InChI Key

ZGONASGBWOJHDD-UHFFFAOYSA-N

SMILES

CCN(C(=N)N[N+](=O)[O-])N=O

Canonical SMILES

CCN(C(=N)N[N+](=O)[O-])N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.